molecular formula C21H27ClFN3O5S B2822075 2-(2-fluorophenoxy)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride CAS No. 1190019-52-3

2-(2-fluorophenoxy)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride

Cat. No. B2822075
CAS RN: 1190019-52-3
M. Wt: 487.97
InChI Key: YHFLKWVNDLJEGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenoxy)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C21H27ClFN3O5S and its molecular weight is 487.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques

Research includes the development of novel synthesis methods for compounds with piperazine and sulfonyl groups, which are often used as intermediates in pharmaceuticals. For example, compounds like Efletirizine hydrochloride have been synthesized from related starting materials through multi-step reactions involving condensation, hydrolysis, and salt formation processes, achieving significant yields (Mai Lifang, 2011).

Chemical Derivatization

The utility of specific groups in chemical derivatization for analytical purposes in liquid chromatography has been explored. A study on a new sulfonate reagent demonstrates its application for analytical derivatization, highlighting the flexibility and utility of sulfonyl and piperazine groups in enhancing detection sensitivity (Hsin‐Lung Wu et al., 1997).

Biological and Pharmacological Research

Enzyme Inhibition

Compounds containing piperazine and sulfonyl functionalities have been evaluated for their enzyme inhibitory activity. For instance, N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives have been synthesized and assessed for their inhibitory potential against various enzymes, demonstrating significant activity and serving as leads for further pharmaceutical development (N. Virk et al., 2018).

Antibacterial Activity

Research on the synthesis of derivatives bearing similar structural motifs has shown considerable antibacterial activity, indicating the potential for developing new antimicrobial agents. For example, the synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus demonstrated moderate inhibitory effects against various bacterial strains, pointing to the relevance of these structural units in antimicrobial research (Kashif Iqbal et al., 2017).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O5S.ClH/c1-29-17-6-8-18(9-7-17)31(27,28)25-14-12-24(13-15-25)11-10-23-21(26)16-30-20-5-3-2-4-19(20)22;/h2-9H,10-16H2,1H3,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFLKWVNDLJEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)COC3=CC=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClFN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride

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